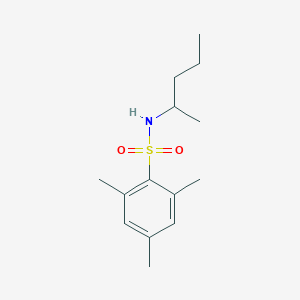
2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound characterized by the presence of a sulfonyl group attached to a 2,4,6-trimethylphenyl ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfonic acids or sulfonamides.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory effects.
Comparison with Similar Compounds
- (3-methylbutyl)[(2,4,6-trimethylphenyl)methyl]amine
- Acetoxime O-(2,4,6-trimethylphenylsulfonate)
Comparison: 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and efficacy in various applications. For instance, the presence of the sulfonyl group can enhance its ability to interact with biological targets, making it a more potent inhibitor compared to other related compounds.
Properties
Molecular Formula |
C14H23NO2S |
|---|---|
Molecular Weight |
269.4g/mol |
IUPAC Name |
2,4,6-trimethyl-N-pentan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-7-13(5)15-18(16,17)14-11(3)8-10(2)9-12(14)4/h8-9,13,15H,6-7H2,1-5H3 |
InChI Key |
QISAWUNBCUVJIV-UHFFFAOYSA-N |
SMILES |
CCCC(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














